Nitenpyram

Descripción general

Descripción

Nitenpyram is a chemical compound frequently used as an insecticide in agriculture and veterinary medicine. It belongs to the class of neonicotinoids, which are insect neurotoxins. This compound works by blocking neural signaling in the central nervous system of insects, leading to paralysis and death. It is highly selective towards the nicotinic acetylcholine receptors found in insects, making it an effective and targeted insecticide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nitenpyram involves several key steps:

Starting Material: 1,1,1,2-trichloroethane is used as the starting material.

Intermediate Synthesis: An intermediate, 1,1,1-trichloro-2-nitroethane, is synthesized through an elimination reaction followed by catalytic nitration.

N-Alkylation Reaction: Using 2-chloro-5-nitrapyrin as a starting material and water as a solvent, a phase-transfer catalysis technology is adopted to obtain N-ethyl-2-chloro-5-pyridyl methyl amine.

Condensation and Methyl Amination: The two intermediates are mixed, and dichloromethane is used as the solvent for condensation and methyl amination reactions.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves:

- Using low-toxicity solvents like dichloromethane.

- Implementing phase-transfer catalysis for efficient intermediate synthesis.

- Ensuring high product yield and purity through optimized reaction conditions and purification steps .

Análisis De Reacciones Químicas

Types of Reactions: Nitenpyram undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its metabolites.

Reduction: Reduction reactions can convert this compound into different derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products Formed:

Oxidation Products: Metabolites such as 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid (CPMA) and N-(6-chloro-3-pyridylmethyl)-N-ethyl-N’-methylformamidine (CPMF).

Reduction Products: Various reduced derivatives of this compound.

Substitution Products: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Agricultural Applications

Nitenpyram is primarily utilized in agriculture for pest control. Its effectiveness against specific pests has been documented in several studies:

- Seed Treatment : this compound seed treatments have been shown to significantly reduce pest densities, such as A. lucorum, compared to untreated plots. In trials, this compound reduced the need for additional pesticide applications, demonstrating its efficacy in managing pest populations while minimizing environmental impact .

- Pest Control : Research indicates that this compound can effectively control pests like whiteflies and aphids, making it a valuable tool for crop protection. Its application leads to decreased pest resistance compared to other neonicotinoids .

Ecotoxicological Studies

The ecotoxicological impact of this compound on non-target organisms has been a subject of extensive research:

- Effects on Insects : Exposure to sublethal concentrations of this compound has been shown to affect the lifespan, pupation rate, and reproductive success of Drosophila melanogaster. The compound alters gene expression related to development and metabolism, indicating potential risks to beneficial insect populations .

- Impact on Honeybees : Studies have demonstrated that this compound exposure decreases survival and food consumption in honeybees. This raises concerns about its effects on pollinator health and ecosystem balance .

Biodegradation Potential

The degradation of this compound in the environment is crucial for assessing its ecological impact:

- Microbial Degradation : Recent research has identified novel bacterial strains capable of utilizing this compound as a sole carbon source, suggesting potential bioremediation applications. These strains can effectively degrade this compound, reducing its concentration in contaminated environments over time .

- Analytical Methods : High-performance liquid chromatography (HPLC) methods have been developed for monitoring this compound concentrations in environmental samples, aiding in the assessment of its degradation and persistence in ecosystems .

Toxicological Insights

The toxicological profile of this compound has been investigated concerning its effects on mammals:

- Genotoxicity Studies : this compound has been shown to induce oxidative stress and genotoxic effects in human bone marrow mesenchymal stem cells. These findings highlight the need for careful evaluation of its safety profile in human health contexts .

- Neuronal Effects : Research using rat clonal PC12 cells has revealed that this compound affects neuronal nicotinic acetylcholine receptors, which could have implications for neurotoxicity assessments and understanding its mechanism of action .

Data Summary

The following table summarizes key findings related to the applications and effects of this compound:

Mecanismo De Acción

Nitenpyram exerts its effects by binding irreversibly to the nicotinic acetylcholine receptors (nACHr) in the central nervous system of insects. This binding blocks the flow of ions in the postsynaptic membrane of neurons, leading to paralysis and death. The compound is highly selective towards the variation of nACHr found in insects, making it an effective insecticide with minimal impact on mammals .

Comparación Con Compuestos Similares

Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action but different chemical structure.

Acetamiprid: Known for its high efficacy against a wide range of insect pests.

Thiamethoxam: A neonicotinoid with systemic properties, used for seed treatment and foliar application.

Uniqueness of Nitenpyram:

Rapid Action: this compound acts quickly, often killing fleas within 30 minutes of administration.

Selective Toxicity: Highly selective towards insect nACHr, reducing the risk to non-target species.

Environmental Impact: this compound has a relatively short persistence in soil and water, reducing its environmental footprint compared to other neonicotinoids

Actividad Biológica

Nitenpyram is a neonicotinoid insecticide primarily used for controlling fleas in pets. Its biological activity is characterized by its neurotoxic effects on insects, which disrupts their nervous system, leading to paralysis and death. This article explores the biological activity of this compound through various studies, highlighting its efficacy, mechanisms of action, and potential ecological impacts.

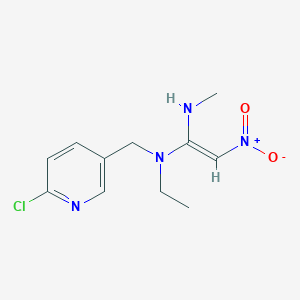

This compound has the chemical structure of (E)-N-(6-Chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitrovinylidenediamine. It functions as a potent agonist at nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system. This mechanism is similar to other neonicotinoids but with unique properties that enhance its efficacy in specific applications, such as flea control in veterinary medicine .

Efficacy Against Fleas

Clinical Studies:

- Rapid Efficacy in Pets: A clinical trial demonstrated that this compound achieves 100% efficacy against fleas within three hours of administration in cats. In a study involving 15 cats infested with fleas, efficacy was measured at various time intervals post-treatment:

- Comparison with Control Groups: In a study with 123 cats and 88 dogs, this compound showed a significant reduction in flea survival rates compared to placebo-treated animals, with over 95% of fleas eliminated within six hours post-treatment .

Effects on Non-Target Organisms

Research has indicated that this compound can have sublethal effects on non-target organisms, particularly beneficial insects like bees and model organisms such as Drosophila melanogaster.

Sublethal Effects on Drosophila melanogaster:

- A study found that exposure to sublethal concentrations of this compound led to:

Environmental Impact and Biodegradation

This compound's persistence in the environment raises concerns about its ecological impact. However, recent studies have shown promising results regarding its biodegradation:

- A novel bacterial strain (DF-1) was identified that can degrade this compound effectively. In controlled conditions, this strain metabolized up to 90% of this compound within ten days at varying pH levels and temperatures. This suggests potential for bioremediation strategies to mitigate the environmental effects of this compound contamination .

Summary Table of Biological Activity

Propiedades

IUPAC Name |

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRPSFYHXJZSBI-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041080 | |

| Record name | (E)-Nitenpyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

>70.00 °C (>158.00 def F) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.40 at 26 °C | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nitenpyram is in the class of neonicotinoid insecticides. It enters the systemic circulation of the adult flea after consuming blood from a treated animal. It binds to nicotinic acetylcholine receptors in the postsynaptic membranes and blocks acetylcholine-mediated neuronal transmission causing paralysis and death of the flea. Nitenpyram is 3500x more selective for insect alpha-4beta-2 nicotinic receptors than in vertebrate receptors. It does not inhibit acetylcholinesterase. | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

150824-47-8, 120738-89-8 | |

| Record name | Nitenpyram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150824-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120738898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitenpyram [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150824478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitenpyram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-Nitenpyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitenpyram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITENPYRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A837VZ81Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

82 °C | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.